molecular formula C15H12N2O B12923452 3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro- CAS No. 96682-77-8

3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro-

Cat. No.: B12923452
CAS No.: 96682-77-8
M. Wt: 236.27 g/mol
InChI Key: WPMJTNOVMYLEQF-UHFFFAOYSA-N
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Description

2-(Amino(phenyl)methylene)indolin-3-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical synthesis and biological research.

Preparation Methods

The synthesis of 2-(Amino(phenyl)methylene)indolin-3-one typically involves the condensation of indolin-3-one with an appropriate amine and aldehyde under specific reaction conditions. One common method is the use of a base-catalyzed reaction, where the indolin-3-one is reacted with an amine and an aldehyde in the presence of a base such as potassium carbonate or sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

2-(Amino(phenyl)methylene)indolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole nucleus or the amino(phenyl)methylene moiety .

Scientific Research Applications

2-(Amino(phenyl)methylene)indolin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Amino(phenyl)methylene)indolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The exact molecular pathways and targets involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(Amino(phenyl)methylene)indolin-3-one can be compared with other indole derivatives, such as:

What sets 2-(Amino(phenyl)methylene)indolin-3-one apart is its unique amino(phenyl)methylene moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Biological Activity

3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro-, commonly referred to as an indolinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of indole derivatives known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro- can be represented as follows:

  • Molecular Formula : C15H12N2OC_{15}H_{12}N_2O
  • Molecular Weight : 240.26 g/mol

This compound features an indole core, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. The presence of the aminophenylmethylene group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that indolinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that various indole-based structures displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were found to outperform conventional antibiotics like ampicillin and streptomycin in terms of minimum inhibitory concentration (MIC) values against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (μM)Target Bacteria
5d37.9–113.8S. aureus
5gVariesP. aeruginosa
5kVariesE. coli

Anticancer Activity

Indolinone derivatives have also been investigated for their anticancer potential. The inhibition of phosphoinositide-dependent kinase-1 (PDK-1) and AKT pathways has been highlighted as a mechanism through which these compounds exert their effects on tumor growth and proliferation . Inhibiting these pathways can lead to reduced cell survival and proliferation in various cancer types.

The biological activity of 3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro- is primarily attributed to its ability to modulate key signaling pathways:

  • PDK-1/AKT Pathway : This pathway is crucial for cell survival and metabolism. Compounds that inhibit PDK-1 can disrupt the activation of AKT, leading to apoptosis in cancer cells .
  • Antibacterial Mechanisms : The indole moiety is known to interfere with bacterial cell wall synthesis and function, which contributes to its antibacterial efficacy .

Case Studies

Several studies have explored the efficacy of indolinone derivatives in treating various diseases:

  • Antibacterial Efficacy : A recent study synthesized multiple new derivatives showing promising antibacterial activity against resistant strains. The most active compounds demonstrated MIC values significantly lower than those of standard antibiotics .
  • Cancer Cell Lines : In vitro studies have shown that specific indolinone derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Q & A

Q. Basic: What are the optimal synthetic methodologies for preparing 3H-Indol-3-one derivatives, and how do reaction conditions influence yield?

Answer:
The synthesis of 3H-Indol-3-one derivatives often involves condensation reactions or catalytic cyclization. For example:

  • p-Toluenesulfonic acid (p-TSA)-catalyzed synthesis : A study demonstrated efficient synthesis of indol-2-one derivatives using p-TSA under mild conditions, achieving yields >80% by optimizing solvent (ethanol) and temperature (60–80°C) .
  • Green conditions : α-Cyanoketene-S,S-dithioacetal reactions under solvent-free conditions yielded novel triazolopyrimidines with precipitation during reaction progression, simplifying purification .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Key AdvantageReference
p-TSA catalysisEthanol, 80°C80–85High efficiency, mild conditions
Solvent-free cyclizationNone (precipitation)70–75Reduced solvent waste

Q. Basic: How can spectroscopic techniques elucidate the structure of 3H-Indol-3-one derivatives?

Answer:
Multi-spectroscopic approaches are critical:

  • NMR : HMBC correlations resolve long-range coupling (e.g., confirming methylidene linkages in 2-(aminophenylmethylene) derivatives) . NOESY identifies spatial proximity of aromatic protons .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, as seen in studies resolving isotopic patterns for halogenated analogs .
  • X-ray crystallography : Single-crystal analysis provides absolute configuration, critical for stereoisomer differentiation (e.g., trans-acenaphthene-1,2-diol derivatives) .

Q. Basic: What computational tools predict the physicochemical properties of 3H-Indol-3-one derivatives?

Answer:

  • LogP and PSA : Calculated using software like ChemDraw or ACD/Labs. For example, indigo derivatives exhibit LogP ~3.09 and PSA ~58.2 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in photochemical applications .

Q. Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Answer:

  • Cross-validation : Compare experimental NMR shifts with DFT-predicted values to identify discrepancies (e.g., unexpected deshielding due to solvent effects) .
  • Isotopic labeling : Use deuterated analogs to confirm ambiguous NOESY/ROESY correlations in crowded aromatic regions .

Q. Advanced: What mechanistic insights explain byproduct formation in indole-based condensations?

Answer:

  • Intermediate trapping : In reactions with α-cyanoketene-S,S-dithioacetal, byproducts like 2-cyano-7-imino derivatives form due to competing nucleophilic attack at the malononitrile moiety .
  • Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable isomers, as observed in p-TSA-catalyzed reactions .

Q. Advanced: How do halogen substituents affect the bioactivity or photostability of 3H-Indol-3-one derivatives?

Answer:

  • Bromination : Dibromo derivatives (e.g., C16H8Br2N2O2) show enhanced UV absorption due to increased conjugation, critical for dye-sensitized solar cells .
  • Fluorination : Fluorine at the phenylmethylene group (e.g., 2-[(3-fluorophenyl)methylidene] derivatives) improves metabolic stability in antimicrobial studies .

Q. Advanced: What strategies optimize green synthesis of 3H-Indol-3-one derivatives?

Answer:

  • Solvent-free protocols : Eliminate waste by leveraging precipitative crystallization, as demonstrated in triazolopyrimidine synthesis .
  • Catalyst recycling : p-TSA can be reused up to 3 cycles with <10% yield drop, reducing costs .

Q. Advanced: How can computational models guide the design of 3H-Indol-3-one-based materials?

Answer:

  • Molecular docking : Predict binding affinities for antimicrobial targets (e.g., triazolopyrimidines with bacterial DNA gyrase) .
  • TD-DFT : Simulate UV-Vis spectra to tailor absorption maxima for dye applications .

Properties

CAS No.

96682-77-8

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-1H-indol-3-ol

InChI

InChI=1S/C15H12N2O/c16-13(10-6-2-1-3-7-10)14-15(18)11-8-4-5-9-12(11)17-14/h1-9,16-18H

InChI Key

WPMJTNOVMYLEQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3N2)O

Origin of Product

United States

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